

Application Notes and Protocols for In- vivo Evaluation of Helioseal Sealant Effectiveness

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Helioseal*
Cat. No.: B020656

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting an in vivo clinical study to evaluate the effectiveness of **Helioseal** dental sealant. The provided protocols are based on established methodologies from clinical trials to ensure robust and reliable data collection.

Introduction

Pit and fissure sealants are a cornerstone of preventive dentistry, designed to protect the occlusal surfaces of teeth from caries. **Helioseal**, a light-cured, white-shaded fissure sealant, has been the subject of numerous clinical studies to assess its long-term effectiveness. The primary mechanism of action for dental sealants like **Helioseal** is the formation of a durable physical barrier that prevents oral bacteria and food particles from accumulating in the pits and fissures of teeth, thus inhibiting the initiation of dental caries.^{[1][2][3][4]} The clinical success of a sealant is primarily determined by its ability to remain intact on the tooth surface over time.^[1] Therefore, in vivo studies are crucial for evaluating its performance in a real-world setting.

Core Principles of in vivo Evaluation

A successful in vivo study for a dental sealant should be designed as a prospective, randomized clinical trial (RCT).^{[5][6]} A split-mouth design is often employed, where different sealants are applied to contralateral teeth in the same individual, minimizing inter-participant

variability.[\[5\]](#)[\[6\]](#) Key parameters to be evaluated include sealant retention, marginal integrity, and the incidence of new carious lesions.

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo studies on **Helioseal**'s performance, providing a benchmark for expected outcomes.

Table 1: Retention Rates of **Helioseal** Sealant in in vivo Studies

Study	Follow-up Period	Complete Retention Rate	Partial Loss	Total Loss
De Craene et al. (1989) [7]	Not Specified	Good	-	-
Koch et al. (1997) [8]	12 months	90.3% (28/31)	6.5% (2/31)	3.2% (1/31)
A study cited in a 2020 paper [1]	12 months	73.3%	-	-
A 2-year clinical follow-up study [9]	24 months	46.7%	27.0%	23.0%
A 2022 randomized clinical trial [5][6]	24 months	67.5%	32.4% (minimal and total loss combined)	-
A 2017 clinical trial [10]	12 months	60.0%	-	-
A study on retention with bonding agent [11]	12 months	64.7% (without bonding agent)	-	-
A 3-year comparative study [12]	36 months	10.8%	-	-

Table 2: Caries Prevention with **Helioseal** Sealant in in vivo Studies

Study	Follow-up Period	Incidence of Caries in Helioseal Treated Teeth	Incidence of Caries in Control/Untreated Teeth
A 2-year clinical follow-up study[9]	24 months	5.7% (all sealant treated teeth)	25.4%
A 3-year comparative study[12]	36 months	19.6%	Not specified
A 2017 clinical trial[10]	12 months	2.5% (1 tooth)	Not applicable (comparative sealant study)

Experimental Protocols

Study Design and Subject Recruitment

A prospective, randomized, controlled clinical trial with a split-mouth design is recommended.

Inclusion Criteria:

- Patients aged 6-14 years with fully erupted, caries-free permanent first or second molars.[1] [13]
- Teeth with deep pits and fissures that are susceptible to caries.[1][13]
- Informed consent from the patient and/or their legal guardians.

Exclusion Criteria:

- Teeth with existing restorations or sealants.
- Teeth with signs of dental caries.
- Patients with known allergies to dental materials.

- Patients undergoing orthodontic treatment.

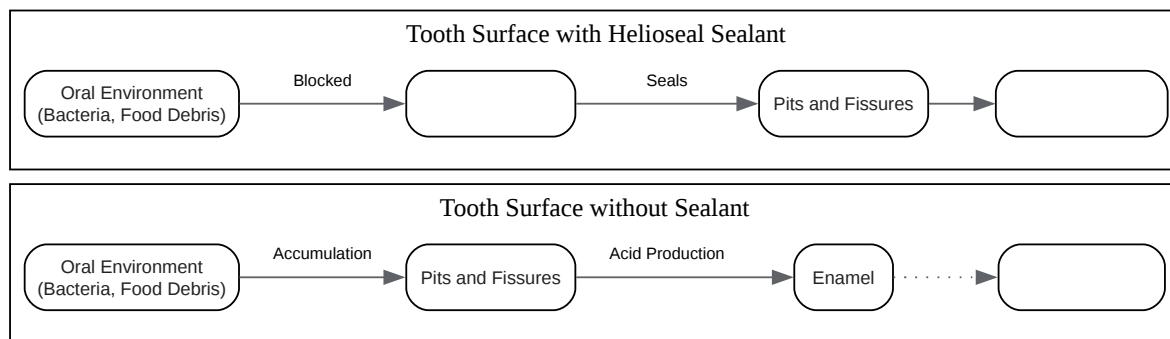
Clinical Application Protocol for **Helioseal**

- Tooth Preparation:
 - Thoroughly clean the occlusal surface of the selected tooth with a pumice slurry and a rotating brush.
 - Rinse the tooth with water and dry it with oil-free air.
- Isolation:
 - Isolate the tooth from salivary contamination using a rubber dam or cotton rolls.[\[3\]](#) Proper isolation is critical for sealant retention.[\[1\]](#)
- Etching:
 - Apply a 37% phosphoric acid gel to the entire occlusal surface, extending slightly beyond the areas to be sealed.
 - Leave the etchant in place for 15-20 seconds.
- Rinsing and Drying:
 - Thoroughly rinse the etched surface with water for at least 20 seconds.
 - Dry the tooth with oil-free air until the etched enamel has a frosty-white appearance.
- Sealant Application:
 - Apply a thin layer of **Helioseal** sealant to the pits and fissures using the provided applicator tip.
 - Ensure that all pits and fissures are completely covered.
- Curing:

- Light-cure the sealant for 20-40 seconds using a dental curing light with an intensity of at least 500 mW/cm².
- Evaluation of Placement:
 - Check the sealant for complete coverage and retention with an explorer.
 - Evaluate the occlusion and make any necessary adjustments.

Clinical Evaluation

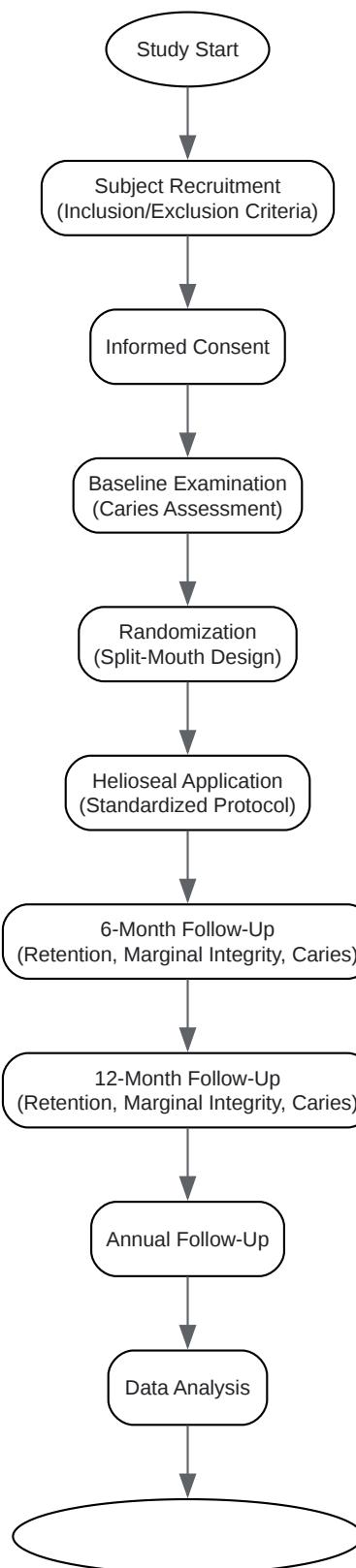
Clinical evaluations should be performed at baseline, 6 months, 12 months, and annually thereafter. Two calibrated examiners should independently evaluate the sealants.


Evaluation Criteria (based on Ryge and Snyder's criteria):[\[1\]](#)

- Retention:
 - A (Fully Retained): The sealant is completely present.
 - B (Partially Lost): A portion of the sealant is missing.
 - C (Totally Lost): The sealant is entirely missing.
- Marginal Integrity:
 - A (No Discontinuity): No visible gap or crevice at the sealant-enamel margin.
 - B (Visible Discontinuity): A visible gap at the margin that does not require replacement.
 - C (Fracture with Enamel Exposure): A fracture in the sealant that exposes the underlying enamel.
- Marginal Discoloration:
 - A (No Discoloration): No discoloration at the sealant-enamel margin.
 - B (Superficial Discoloration): Discoloration at the margin that has not penetrated.

- C (Discoloration with Penetration): Discoloration that appears to have penetrated along the margin.
- Caries Assessment:
 - The presence or absence of carious lesions on the sealed surface should be recorded.

Visualizations


Mechanism of Action of Dental Sealants

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Helioseal** sealant.

Experimental Workflow for *in vivo* Evaluation

[Click to download full resolution via product page](#)

Caption: Experimental workflow for in vivo evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Assessment of Clinical Success of Three Sealants: Embrace-WetBond, Clinpro, and Helioseal-F in Permanent Molars: An In Vivo Study [jsaapd.com]
- 2. ivoclar.com [ivoclar.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A concise review of dental sealants in caries management [frontiersin.org]
- 5. Clinical performance of a new fissure sealant—results from a 2-year randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical performance of a new fissure sealant-results from a 2-year randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A clinical evaluation of a light-cured fissure sealant (Helioseal) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A comparative study of two fissure sealants: a 2-year clinical follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. One-Year Clinical Success of Embrace Hydrophilic and Helioseal-F Hydrophobic Sealants in Permanent First Molars: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Embrace WetBond and Helioseal-F sealant retention with and without a Self-etch adhesive: A 12 month follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comparative study of fissure sealants Helioseal Clear Chroma and Delton FS(+): 3 year results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jsaapd.com [jsaapd.com]
- To cite this document: BenchChem. [Application Notes and Protocols for In- vivo Evaluation of Helioseal Sealant Effectiveness]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b020656#in-vivo-study-design-for-evaluating-helioseal-sealant-effectiveness>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com